(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción
The compound (E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic derivative of the benzo[de]isoquinoline-1,3(2H)-dione scaffold, a class of heterocyclic compounds with significant pharmaceutical relevance. Structurally, it features:
- A benzo[de]isoquinoline-1,3(2H)-dione core, known for its planar aromatic system and electron-withdrawing carbonyl groups, which facilitate interactions with biological targets such as enzymes or receptors .
- An (E)-3-(3,4-dimethoxyphenyl)acryloyl moiety attached to the piperidine ring. The methoxy groups at the 3- and 4-positions of the phenyl ring enhance lipophilicity and may influence binding affinity through steric and electronic effects.
This compound’s design aligns with research on isoquinoline-dione derivatives, which have demonstrated activity as kinase inhibitors (e.g., CDK4) and antiviral agents (e.g., HIV-1 integrase inhibitors) .
Propiedades
IUPAC Name |
2-[[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-35-24-11-9-19(17-25(24)36-2)10-12-26(32)30-15-13-20(14-16-30)18-31-28(33)22-7-3-5-21-6-4-8-23(27(21)22)29(31)34/h3-12,17,20H,13-16,18H2,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPTZWOLPNMQDW-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 364.43 g/mol. Its structure includes a benzo[de]isoquinoline core, a piperidine ring, and a dimethoxyphenyl group, contributing to its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.43 g/mol |
| Appearance | Yellow oil |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : It has been evaluated for its efficacy against bacterial and fungal pathogens.
- Enzyme Inhibition : Specific interactions with enzymes such as α-glucosidase have been noted, indicating potential applications in managing diabetes.
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was observed to enhance caspase-3 activity significantly at concentrations as low as 10 µM, confirming its role as an apoptosis inducer.
| Cell Line | Caspase Activity Enhancement | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 1.33–1.57 times | 10 |
| HepG2 | Significant apoptosis observed | 15 |
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against several pathogens. In particular, it has been tested against:
- Bacterial Strains : Effective against Xanthomonas axonopodis and Ralstonia solanacearum.
- Fungal Pathogens : Demonstrated inhibitory effects on Alternaria solani and Fusarium solani.
Study 1: Anticancer Effects
A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G0/G1 phase.
Study 2: Enzyme Inhibition
Another investigation focused on the α-glucosidase inhibitory activity of derivatives of this compound. Results indicated that modifications to the piperidine ring enhanced inhibitory potency, suggesting avenues for drug development targeting diabetes management.
Comparación Con Compuestos Similares
2-(4-(3-(3-Hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione
- Core Structure: Isoindoline-1,3-dione (a fused bicyclic system lacking the extended aromaticity of benzo[de]isoquinoline-dione).
- Substituents : A 3-hydroxyphenylacryloyl group instead of 3,4-dimethoxyphenylacryloyl.
- The isoindoline-dione core has reduced π-stacking capacity relative to the benzo[de]isoquinoline system, which may alter binding to hydrophobic enzyme pockets .
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Core Structure: Tetrahydroisoquinoline-1,3-dione (a partially saturated variant).
- Substituents : An ethyl carboxylate group at position 3.
- Key Differences: Saturation of the isoquinoline ring reduces aromaticity, limiting π-π interactions critical for target engagement .
2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Core Structure : Matches the target compound.
- Substituents : A 4-methylphenylsulfonyl group replaces the acryloyl moiety.
- Key Differences :
Structural Similarity Analysis Using Graph Isomorphism Networks (GIN)
Graph-based comparisons using GIN reveal:
- The target compound shares ~85% similarity with 2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione due to identical core structures.
- ~65% similarity with isoindoline-dione analogues, driven by divergent core topologies .
Pharmacological and Physicochemical Comparison
Research Findings and Implications
- Enhanced Selectivity: The 3,4-dimethoxyphenyl group in the target compound may improve selectivity for kinases over hydroxylated analogues, as methoxy groups reduce hydrogen-bond donor capacity .
- Covalent Binding Potential: The acryloyl group’s α,β-unsaturated ketone could act as a Michael acceptor, enabling covalent inhibition—a feature absent in sulfonyl or carboxylate analogues .
- Optimization Challenges : High molecular weight and low solubility may limit bioavailability, necessitating formulation strategies or structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
